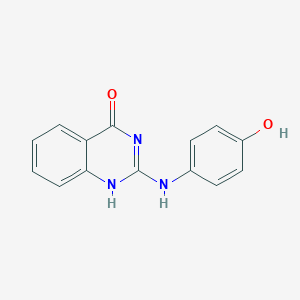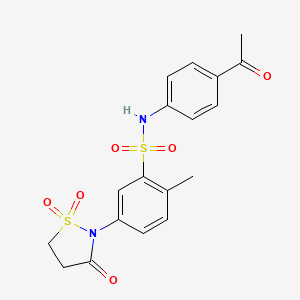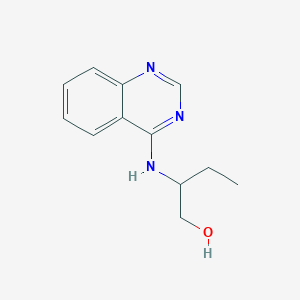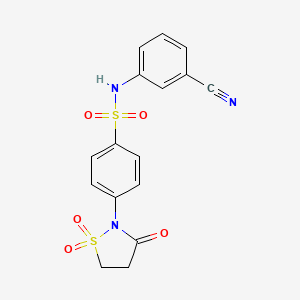![molecular formula C23H25N3O4 B7850789 4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid](/img/structure/B7850789.png)
4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid is a complex organic compound with a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aniline and quinoline moieties in its structure suggests it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through an esterification reaction, where the quinoline derivative is reacted with ethyl chloroformate in the presence of a base like triethylamine.
Attachment of the Diethylamino Group: The diethylamino group is typically introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with diethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups into the quinoline ring.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of the quinoline core is particularly significant, as many quinoline derivatives are known for their antimalarial and antibacterial properties.
Industry
Industrially, this compound could be used in the development of new materials, such as dyes or polymers, due to its potential for forming stable, colored complexes.
Mechanism of Action
The mechanism of action of 4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-8-carboxylic acid: A simpler analogue with similar structural features.
Diethylaminoethyl chloride: Shares the diethylamino group but lacks the quinoline structure.
Uniqueness
4-[4-(Diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both aniline and quinoline moieties allows for a wide range of chemical modifications and applications.
This compound’s versatility makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-(diethylamino)anilino]-3-ethoxycarbonylquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-4-26(5-2)16-12-10-15(11-13-16)25-21-17-8-7-9-18(22(27)28)20(17)24-14-19(21)23(29)30-6-3/h7-14H,4-6H2,1-3H3,(H,24,25)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKJGMVHRRJNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2C(=O)OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-fluorophenyl)methylamino]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850714.png)

![(3S,4R)-N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine](/img/structure/B7850738.png)

![2-[4-[3-[(6-Methylquinazolin-4-yl)amino]propyl]piperazin-1-yl]ethanol](/img/structure/B7850748.png)
![2-[Methyl-(6-methylquinazolin-4-yl)amino]ethanol](/img/structure/B7850754.png)
![2-[4-[3-[(6-Ethylquinazolin-4-yl)amino]propyl]piperazin-1-yl]ethanol](/img/structure/B7850762.png)
![2-[2-(Pyrrolidin-1-ylmethyl)quinazolin-4-yl]sulfanylpropanoic acid](/img/structure/B7850770.png)
![5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-[(2-methanesulfonylphenyl)methoxy]thiophene-2-carboxylicacid](/img/structure/B7850775.png)

![2-[[2-(Benzenesulfonamido)acetyl]amino]benzamide](/img/structure/B7850798.png)
![N,N-dimethyl-1-(4-methylphenyl)-N'-[(3S,4R)-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]ethane-1,2-diamine](/img/structure/B7850813.png)

